Bienvenue dans la boutique en ligne BenchChem!

Safotibant

Bradykinin B1 Receptor Binding Affinity Ki

Safotibant is a highly selective non-peptide B1R antagonist (Ki=0.35 nM, >4000x over B2R). It is validated for in vivo inflammatory pain models (10 mg/kg s.c.) and topical ocular application for diabetic retinopathy research. This compound is ideal for precise B1R blockade in signaling assays using HEK293 or MRC5 cells, minimizing B2R off-target confounds.

Molecular Formula C25H34N4O5S
Molecular Weight 502.6 g/mol
CAS No. 633698-99-4
Cat. No. B1680726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafotibant
CAS633698-99-4
SynonymsLF22-0542
N-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)-2-(2-(((4-methoxy-2,6-dimethylphenyl) sulfonyl)methylamino)ethoxy)-N-methylacetamide, fumarate
Molecular FormulaC25H34N4O5S
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)CC2=CC=C(C=C2)C3=NCCN3)C)OC
InChIInChI=1S/C25H34N4O5S/c1-18-14-22(33-5)15-19(2)24(18)35(31,32)29(4)12-13-34-17-23(30)28(3)16-20-6-8-21(9-7-20)25-26-10-11-27-25/h6-9,14-15H,10-13,16-17H2,1-5H3,(H,26,27)
InChIKeyAMTQCENHQIDBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Safotibant (CAS 633698-99-4): A Non-Peptide Bradykinin B1 Antagonist with Defined Selectivity and Clinical Development History


Safotibant, also known as LF22-0542 and FOV-2304, is a non-peptide small molecule that acts as a selective antagonist of the bradykinin B1 receptor (B1R) [1]. It is a benzenesulfonamide derivative with a molecular weight of 502.63 g/mol. The compound was developed as a topical treatment for diabetic macular edema and has been evaluated in Phase II clinical trials. Its binding affinity has been quantified at human and mouse B1 receptors (Ki = 0.35 nM and 6.5 nM, respectively), and it demonstrates >4000-fold selectivity for B1R over the related B2 receptor (B2R) [1][2].

Why Safotibant Cannot Be Interchanged with Other Bradykinin Receptor Antagonists


The bradykinin receptor family consists of two primary subtypes, B1 and B2, which are functionally distinct and exhibit differential expression patterns in inflammatory versus constitutive signaling pathways [1]. Safotibant's high selectivity for the B1 receptor (Ki = 0.35 nM) over the B2 receptor (>10,000 nM) contrasts sharply with B2-selective agents like Icatibant (Ki = 0.798 nM at B2R). Furthermore, within the B1 antagonist class, Safotibant differs from peptide-based antagonists (e.g., des-Arg9-Leu8-BK) and other non-peptide B1 antagonists (e.g., SSR240612, R-715) in terms of molecular structure, oral bioavailability, and species-specific binding profiles [2]. Generic substitution across these agents is not scientifically valid due to these fundamental differences in target engagement, pharmacokinetics, and pharmacodynamic outcomes.

Quantitative Differentiation of Safotibant from Key Bradykinin Receptor Antagonist Comparators


Receptor Binding Affinity: Safotibant vs. Comparator B1 Antagonists at Human Receptors

Safotibant demonstrates high-affinity binding to the human B1 receptor with a Ki of 0.35 nM [1]. This affinity is superior to the peptide B1 antagonist des-Arg9-Leu8-bradykinin (Ki = 0.43 nM for rabbit aorta receptor; data for human receptor not reported but comparable due to high sequence homology) [2] and comparable to the non-peptide B1 antagonist SSR240612 (Ki = 0.48-0.73 nM) [3]. It exhibits an approximately 2-fold higher affinity than the non-peptide B1 antagonist R-715 (Ki = 0.63 nM) [4]. The compound's binding is competitive and reversible.

Bradykinin B1 Receptor Binding Affinity Ki Selectivity

Selectivity Profile: Safotibant's B1 vs. B2 Receptor Discrimination Compared to Icatibant

Safotibant exhibits at least 4000-fold selectivity for the human B1 receptor (Ki = 0.35 nM) over the human B2 receptor (Ki > 10,000 nM) [1]. This is a key differentiator from Icatibant, a peptide antagonist with high affinity for the B2 receptor (Ki = 0.798 nM) and negligible affinity for the B1 receptor . In contrast, the non-peptide B1 antagonist SSR240612 has a lower selectivity window of 500- to 1000-fold [2].

Bradykinin B2 Receptor Selectivity Off-target Effects Icatibant

Oral Bioavailability: Safotibant's Lack of Oral Activity vs. Orally Active B1 Antagonists

Safotibant is active after subcutaneous (s.c.) administration but not after oral (p.o.) administration in rodent models [1]. This contrasts with the non-peptide B1 antagonist SSR240612, which demonstrates efficacy following oral dosing (3-30 mg/kg p.o.) in models of paw edema and neuropathic pain [2]. The peptide B1 antagonist R-715 also lacks oral bioavailability and is typically administered subcutaneously or intravenously .

Oral Bioavailability Route of Administration SSR240612 R-715

Clinical Development Status: Safotibant's Phase II Termination vs. BI1026706's Phase II Failure

Safotibant advanced to Phase II clinical trials for the topical treatment of diabetic macular edema (DME) but development was subsequently discontinued for undisclosed reasons [1]. In contrast, another B1 antagonist, BI1026706, completed a Phase II trial in DME and failed to demonstrate superiority over placebo in reducing central subfield foveal thickness (CSFT) [2]. Specifically, after 12 weeks, the adjusted mean CSFT change for BI1026706 was +10.3 µm compared to -6.2 µm for placebo, resulting in a non-significant treatment difference of 16.5 µm (95% CI: -16.2 to 49.1 µm) [2].

Diabetic Macular Edema Phase II Trial Clinical Development BI1026706

In Vivo Efficacy in Diabetic Retinopathy: Safotibant's Topical Activity vs. Systemic B1 Antagonists

Topical ocular administration of Safotibant (one drop, twice daily for 7 days) significantly inhibited the expression of inflammatory and oxidative stress markers (B1R, iNOS, IL-1β, COX-2, VEGF-R2, HIF-1α) in the retina of streptozotocin (STZ)-induced diabetic rats [1]. This demonstrates local efficacy at the target tissue. In contrast, the peptide B1 antagonist R-715, when administered systemically (200 μg/kg, s.c.), attenuated thermal hyperalgesia in STZ-diabetic mice but did not directly address retinal inflammation [2].

Diabetic Retinopathy Topical Administration In Vivo Efficacy Streptozotocin

Recommended Research Applications for Safotibant Based on Quantitative Evidence


In Vitro Studies Requiring High-Affinity, Selective B1 Receptor Antagonism

Safotibant is optimally suited for cell-based assays where precise pharmacological blockade of the bradykinin B1 receptor is required, with minimal interference from B2 receptor activity. Its subnanomolar affinity (Ki = 0.35 nM) ensures potent inhibition at low concentrations, and its >4000-fold selectivity over B2R minimizes confounding off-target effects [1]. This is particularly valuable in signaling studies using HEK293 or MRC5 cells expressing recombinant human B1R.

Preclinical Models of Inflammatory Pain Requiring Subcutaneous Dosing

Safotibant has demonstrated robust efficacy in rodent models of acute and persistent inflammatory pain (e.g., formalin, carrageenan, CFA) when administered subcutaneously [1]. It is therefore a validated tool compound for investigating the role of B1R in inflammatory hyperalgesia and allodynia, with established dosing protocols (e.g., 10 mg/kg s.c.) and known behavioral outcomes.

Topical Ocular Research in Diabetic Retinopathy and Macular Edema

Safotibant is uniquely positioned for research on diabetic retinal complications due to its demonstrated efficacy following topical ocular administration in streptozotocin-induced diabetic rats [1]. The compound reduces key inflammatory and angiogenic markers (iNOS, IL-1β, COX-2, VEGF-R2, HIF-1α) in the retina, making it a preferred reagent for studies investigating the kallikrein-kinin system in ocular inflammation.

Comparative Pharmacology Studies on Bradykinin Receptor Subtype Selectivity

Safotibant's well-characterized selectivity profile makes it an essential reference compound for benchmarking new B1R antagonists or for dissecting the relative contributions of B1R and B2R in complex biological systems [1]. Its use in parallel with B2-selective antagonists like Icatibant allows for definitive receptor subtype attribution in pain and inflammation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Safotibant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.